molecular formula C12H7N3 B574946 5,6A,9-triazacyclohepta[jkl]-as-indacene CAS No. 163419-33-8

5,6A,9-triazacyclohepta[jkl]-as-indacene

Cat. No.: B574946
CAS No.: 163419-33-8
M. Wt: 193.209
InChI Key: OHTRKKQVVLQKIX-UHFFFAOYSA-N
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Description

5,6A,9-Triazacyclohepta[jkl]-as-indacene (CAS: 163419-33-8) is a nitrogen-containing polycyclic aromatic compound with the molecular formula C₁₂H₇N₃ and an exact mass of 193.06411 g/mol . Its structure features fused imidazole and benzodiazepine-like rings, as reflected in its IUPAC name and SMILES notation (N1C2C=CC3C=CC4C=3C=2N(C=CN=4)C=1) . Synthetically, it is accessible via gold(I)-catalyzed cycloaddition strategies, which are effective for constructing strained aromatic systems .

Properties

CAS No.

163419-33-8

Molecular Formula

C12H7N3

Molecular Weight

193.209

InChI

InChI=1S/C12H7N3/c1-3-9-11-8(1)2-4-10-12(11)15(7-14-10)6-5-13-9/h1-7H

InChI Key

OHTRKKQVVLQKIX-UHFFFAOYSA-N

SMILES

C1=CC2=C3C4=C1C=CC4=NC=CN3C=N2

Synonyms

Cyclopent[ef]imidazo[4,5,1-jk][1,4]benzodiazepine (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6A,9-triazacyclohepta[jkl]-as-indacene typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of aminobenzophenones with appropriate reagents to form the benzodiazepine core .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using continuous flow chemistry techniques. This approach allows for the efficient and scalable production of the compound, with improved yields and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

5,6A,9-triazacyclohepta[jkl]-as-indacene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 5,6A,9-triazacyclohepta[jkl]-as-indacene and analogous compounds:

Property This compound s-Indaceno[1,2-b:5,6-b']ditetracene as-Indaceno[2,3-b:6,7-b']ditetracene
Structure N-doped fused polycycle with 3 N atoms All-carbon fused s-indacene backbone All-carbon fused as-indacene backbone
Molecular Weight (g/mol) 193.06 ~352 (estimated) ~352 (estimated)
Synthetic Route Gold(I)-catalyzed cycloaddition Dehydrogenative cyclization Dehydrogenative cyclization
Reactivity Forms T-shaped molecules via cycloaddition Less reactive; no reported cycloaddition Forms T-shaped molecules
Electronic Properties Enhanced electron deficiency due to N atoms Semiconducting behavior Semiconducting behavior

Key Findings:

  • Synthetic Flexibility : Unlike all-carbon indacenes synthesized via dehydrogenative cyclization , this compound requires gold(I) catalysis to stabilize intermediates during cycloaddition, reflecting its higher strain and reactivity .
  • Reactivity: The nitrogen atoms in this compound facilitate intermolecular cycloaddition with acenes like pentacene, forming T-shaped architectures. This contrasts with as-indaceno[2,3-b:6,7-b']ditetracene, which requires surface-assisted reactions for similar products .

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